

A Comprehensive Technical Guide on (1S)-trans-(alphaS)-cypermethrin: Nomenclature, Properties, and Analysis

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Compound of Interest

Compound Name: (1S)-trans-(alphaS)-cypermethrin

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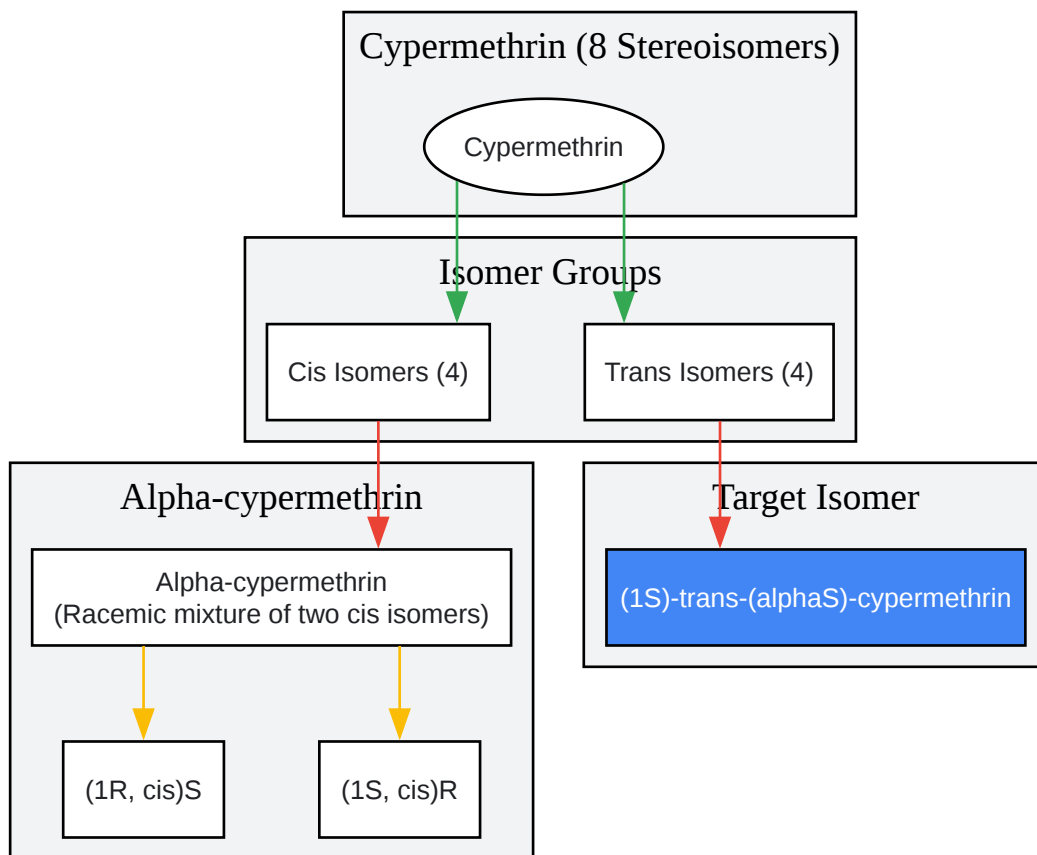
This technical guide provides an in-depth overview of the specific stereoisomer **(1S)-trans-(alphaS)-cypermethrin**, a synthetic pyrethroid insecticide. The document details its precise IUPAC nomenclature, physicochemical properties, and toxicological data. Furthermore, it outlines a general experimental protocol for its synthesis and isolation, and visualizes key relationships and processes through structured diagrams.

IUPAC Nomenclature and Chemical Identity

The precise naming of stereoisomers is critical for scientific accuracy and reproducibility. Cypermethrin itself is a complex racemic mixture of eight stereoisomers. The specific isomer of interest, **(1S)-trans-(alphaS)-cypermethrin**, is defined by the spatial arrangement at three chiral centers.

The correct IUPAC name for **(1S)-trans-(alphaS)-cypermethrin** is: [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate[1][2]. This nomenclature precisely describes the 'S' configuration at the alpha-carbon of the cyano group and the '1S, 3R' configuration of the substituents on the cyclopropane ring, which corresponds to a 'trans' arrangement.

A logical diagram illustrating the relationship between cypermethrin and its various isomeric forms is presented below.



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Figure 1: Hierarchical relationship of Cypermethrin isomers.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for alpha-cypermethrin, which provides context for the specific (1S)-trans-(alphaS) isomer. Data for individual isomers is often limited, with most studies focusing on the racemic mixture known as alpha-cypermethrin.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |
|------------------------|--|-----------|
| IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [1][2] |
| CAS Number | 83860-31-5 | [1][2] |
| Molecular Formula | C ₂₂ H ₁₉ Cl ₂ NO ₃ | [1][3] |
| Molecular Weight | 416.3 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline powder (for alpha-cypermethrin) | [3][4] |
| Melting Point | 78-81 °C (for alpha-cypermethrin technical grade) | [3] |
| Boiling Point | 200 °C at 9.31 Pa | [3][4] |
| Vapour Pressure | 2.3 x 10 ⁻² mPa at 20 °C | [3] |
| Density | 1.28 g/cm ³ at 22 °C | [3] |
| Water Solubility | Practically insoluble (0.01 mg/L at 25 °C) | [5] |
| Solubility in Solvents | Soluble in acetone, methanol, ethyl acetate, and other common organic solvents. | [3][5] |
| Stability | Stable in neutral and acidic media; hydrolyzes in strongly alkaline media. Thermally stable up to 220 °C. | [3][5] |

Table 2: Toxicological Data for Alpha-Cypermethrin

| Test | Species | Route | Value (mg/kg body weight) | Reference |
|------------------|---------|---------------------------|--|-----------|
| LD ₅₀ | Rat | Oral (in corn oil) | 80-400 | [3] |
| LD ₅₀ | Rat | Oral (aqueous suspension) | 400-500 | [3] |
| LD ₅₀ | Rat | Dermal | > 2000 | [3] |
| LD ₅₀ | Rabbit | Dermal | > 2000 | [3] |
| ADI | Human | - | 0-0.02 mg/kg bw (Group ADI for cypermethrin and alpha-cypermethrin) | [5][6] |

Experimental Protocols

General Synthesis and Isomer Separation of Alpha-Cypermethrin

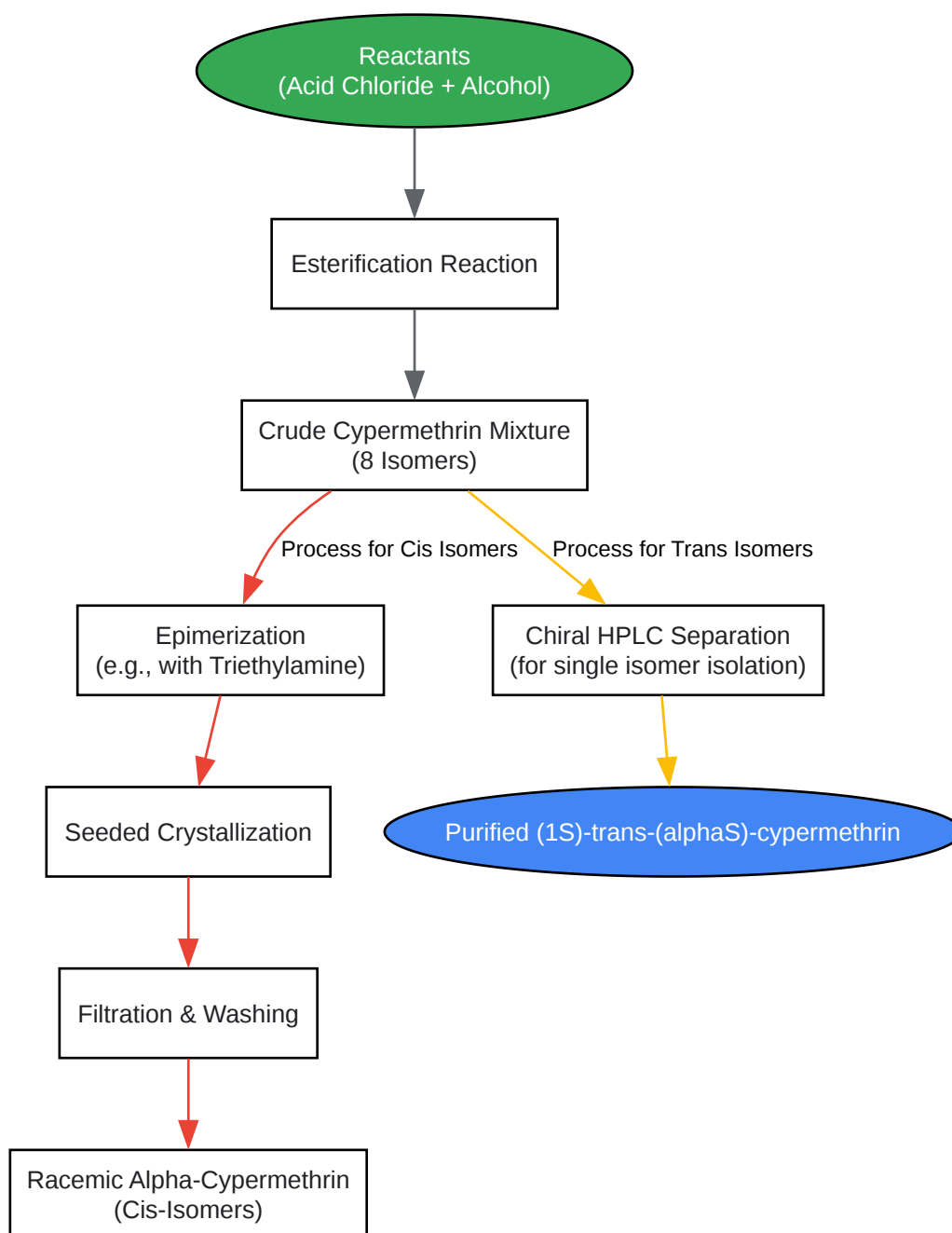
The commercial production of alpha-cypermethrin involves a multi-step chemical synthesis designed to isolate the most biologically active cis-isomers from the broader cypermethrin mixture[7]. The isolation of a specific trans-isomer like **(1S)-trans-(alphaS)-cypermethrin** would require additional chiral separation techniques.

Methodology:

- **Esterification:** The synthesis typically begins with the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (in its cis- or trans-isomeric form) with (S)-alpha-cyano-3-phenoxybenzyl alcohol. This reaction forms the basic cypermethrin molecule.
- **Epimerization and Crystallization:** To isolate alpha-cypermethrin (the most active cis-isomers), the crude cypermethrin mixture is dissolved in a solvent like triethylamine or acetic acid to induce epimerization at the alpha-carbon[8].

- Seeded Crystallization: The solution is then seeded with crystals of the desired isomer pair (e.g., the racemic alpha-cypermethrin), promoting selective crystallization[8].
- Recrystallization: Multiple rounds of recrystallization, often using solvents like hexane/acetone, are performed to purify the product and remove undesired isomers[8].
- Chiral Chromatography (for specific isomer isolation): To isolate a single enantiomer such as **(1S)-trans-(alphaS)-cypermethrin** from a trans mixture, advanced chromatographic methods are necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard technique for separating stereoisomers. The mobile phase and column are selected to achieve differential retention of the enantiomers, allowing for their separation and collection.

The following diagram illustrates a generalized workflow for the synthesis and purification process.



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Figure 2: General workflow for synthesis and isomer isolation.

Mechanism of Action

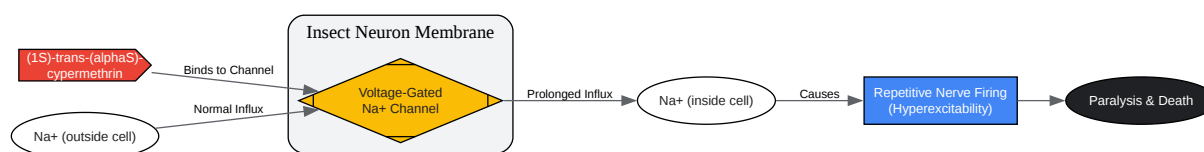
Like all pyrethroids, alpha-cypermethrin functions as a fast-acting neurotoxin in insects[9]. Its primary mode of action is the modulation of sodium ion channels in the nervous system[7].

Signaling Pathway:

- **Binding:** Alpha-cypermethrin binds to a specific site on the voltage-gated sodium channels in the neuronal membranes of insects.
- **Channel Disruption:** This binding alters the gating kinetics of the channels, causing them to remain open for an extended period.
- **Prolonged Depolarization:** The prolonged influx of sodium ions (Na^+) leads to a state of hyperexcitability, characterized by repetitive nerve impulses and prolonged membrane depolarization.
- **Paralysis and Death:** This uncontrolled nerve firing ultimately results in paralysis and the death of the insect.

The stereochemistry of the molecule, including the specific configuration of **(1S)-trans-(alphaS)-cypermethrin**, is crucial as it dictates the precise fit and binding affinity to the sodium channel, thereby influencing its insecticidal potency[8].

The diagram below provides a simplified representation of this neurotoxic mechanism.



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Figure 3: Simplified mode of action at the neuronal level.

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